molecular formula C6H8BNO3 B594253 (4-Methoxypyridin-2-YL)boronic acid CAS No. 1333505-99-9

(4-Methoxypyridin-2-YL)boronic acid

Cat. No.: B594253
CAS No.: 1333505-99-9
M. Wt: 152.944
InChI Key: JFRFELMBEBUVKH-UHFFFAOYSA-N
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Description

(4-Methoxypyridin-2-YL)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with a methoxy group at the 4-position. It is widely used as a reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxypyridin-2-YL)boronic acid can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound typically involves scalable versions of the above synthetic routes, with a focus on optimizing yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of production .

Comparison with Similar Compounds

Uniqueness: (4-Methoxypyridin-2-YL)boronic acid is unique due to the presence of the methoxy group, which can influence its reactivity and electronic properties. This makes it particularly useful in reactions where electron-donating groups are beneficial .

Properties

IUPAC Name

(4-methoxypyridin-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO3/c1-11-5-2-3-8-6(4-5)7(9)10/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRFELMBEBUVKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC=CC(=C1)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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